
2-Methoxy-5-(naphthalen-1-yl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-5-(naphthalen-1-yl)phenol, 95% (2M5N95) is a phenolic compound derived from naphthalene and is used in a variety of scientific research applications. It is a colorless solid that is soluble in most organic solvents and is used as a reagent in organic synthesis. It is highly stable and can be stored at room temperature without degradation. 2M5N95 is an important intermediate in the synthesis of many pharmaceuticals, agrochemicals, and other organic compounds.
Scientific Research Applications
2-Methoxy-5-(naphthalen-1-yl)phenol, 95% is widely used in scientific research for its ability to act as a reagent in organic synthesis. It is used in the synthesis of a variety of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the synthesis of antibiotics, antifungals, and antivirals. Additionally, 2-Methoxy-5-(naphthalen-1-yl)phenol, 95% has been used in the synthesis of fluorescent dyes, which are used in a variety of biological and chemical applications.
Mechanism of Action
2-Methoxy-5-(naphthalen-1-yl)phenol, 95% acts as a reagent in organic synthesis. It reacts with other compounds to form new compounds with different properties. The reaction mechanism of 2-Methoxy-5-(naphthalen-1-yl)phenol, 95% is not well understood, but it is believed to involve a nucleophilic substitution reaction. In this reaction, the phenolic group of 2-Methoxy-5-(naphthalen-1-yl)phenol, 95% acts as a nucleophile and attacks the electrophilic center of the other compound. This reaction results in the formation of a new compound with different properties.
Biochemical and Physiological Effects
2-Methoxy-5-(naphthalen-1-yl)phenol, 95% is not known to have any direct biochemical or physiological effects. It is used as a reagent in organic synthesis and is not intended to be used as a drug or therapeutic agent.
Advantages and Limitations for Lab Experiments
2-Methoxy-5-(naphthalen-1-yl)phenol, 95% has several advantages for use in laboratory experiments. It is highly stable, making it suitable for long-term storage. Additionally, it is soluble in most organic solvents, making it easy to use in a variety of laboratory experiments. However, 2-Methoxy-5-(naphthalen-1-yl)phenol, 95% is not suitable for use in experiments involving the synthesis of compounds that require a high temperature or pressure.
Future Directions
There are a number of potential future directions for research involving 2-Methoxy-5-(naphthalen-1-yl)phenol, 95%. These include the development of new synthetic methods for the synthesis of pharmaceuticals and agrochemicals, the development of new fluorescent dyes for use in biological and chemical applications, and the development of new catalysts for use in organic synthesis. Additionally, further research could be conducted to better understand the reaction mechanism of 2-Methoxy-5-(naphthalen-1-yl)phenol, 95% and to identify potential new applications for the compound.
Synthesis Methods
The synthesis of 2-Methoxy-5-(naphthalen-1-yl)phenol, 95% can be achieved through the reaction of naphthalene and methoxybenzene. This reaction is conducted in an organic solvent, such as ethanol, at a temperature of 100-120°C. The reaction takes place in the presence of a catalyst, such as anhydrous aluminum chloride, and the resulting product is 2-Methoxy-5-(naphthalen-1-yl)phenol, 95%.
properties
IUPAC Name |
2-methoxy-5-naphthalen-1-ylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O2/c1-19-17-10-9-13(11-16(17)18)15-8-4-6-12-5-2-3-7-14(12)15/h2-11,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAIPAZKZDRFUIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-(naphthalen-1-yl)phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

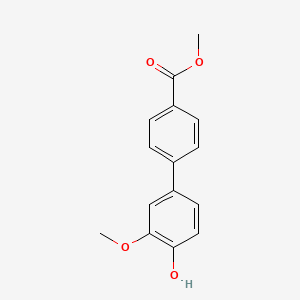


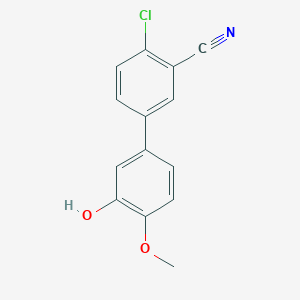
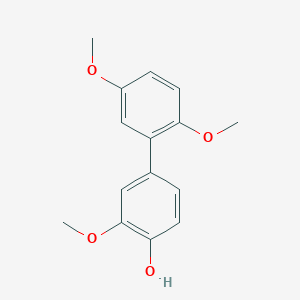

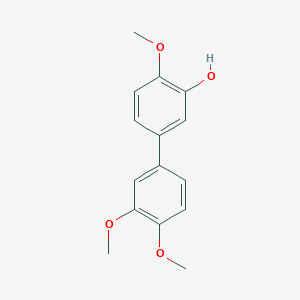
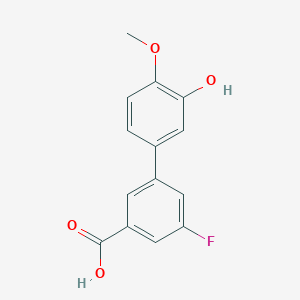


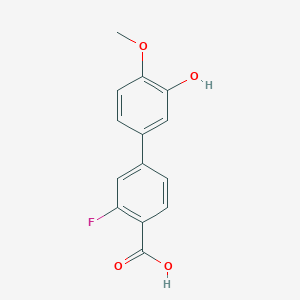
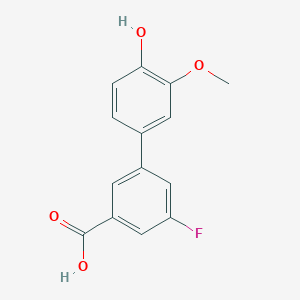
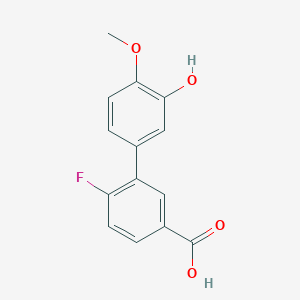
![5-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methoxyphenol, 95%](/img/structure/B6380119.png)